

Application Notes and Protocols for Aerosil R 202 in Vacuum Insulation Panels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aerosil R 202**

Cat. No.: **B1165704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of **Aerosil R 202**, a hydrophobic fumed silica, as a core material in the fabrication of high-performance vacuum insulation panels (VIPs). The following sections detail the material's properties, a protocol for VIP manufacturing, and the underlying principles of its application.

Introduction to Aerosil R 202 in Vacuum Insulation Panels

Vacuum insulation panels represent a significant advancement in thermal insulation technology, offering thermal conductivity values up to ten times lower than traditional insulation materials.^[1] ^[2] The exceptional performance of VIPs is achieved by evacuating air from a porous core material, which is then sealed within a high-barrier envelope. Fumed silica, and specifically surface-treated grades like **Aerosil R 202**, is a preferred core material due to its nano-scale pore structure, which effectively minimizes gaseous thermal conduction even at moderate vacuum levels.^[1]^[3]

Aerosil R 202 is a fumed silica that has been surface-treated with polydimethylsiloxane (PDMS), rendering it hydrophobic.^[4]^[5]^[6]^[7] This hydrophobicity is a critical attribute for VIP core materials, as moisture ingress can significantly degrade the vacuum level and, consequently, the thermal performance of the panel.^[3] The high surface area and fine particle

size of **Aerosil R 202** contribute to a low solid thermal conductivity, further enhancing its insulating capabilities.

Properties of **Aerosil R 202**

Aerosil R 202 possesses a unique combination of physical and chemical properties that make it highly suitable for VIP applications. A summary of its key characteristics is presented in the table below.

Property	Typical Value	Significance in VIPs
Specific Surface Area (BET)	80 - 120 m ² /g[5][8][9]	A high surface area contributes to a fine pore structure, which is essential for minimizing gaseous heat transfer within the VIP core.
SiO ₂ Content	> 99.8 %[5][8]	High purity ensures consistent performance and minimizes the presence of impurities that could outgas and degrade the vacuum over time.
Carbon Content	3.5 - 5.0 %[5][8][9]	Indicates the presence of the hydrophobic PDMS surface treatment.
Tamped Density	Approx. 60 g/l[8][10]	A low tamped density allows for the creation of lightweight VIPs.
Loss on Drying	< 0.5 %[5][8]	The low moisture content is crucial for achieving and maintaining a high vacuum level within the panel.
pH (in 4% dispersion)	4.0 - 6.0[5][8][10]	The slightly acidic to neutral pH is generally compatible with other materials used in VIP construction.
Surface Treatment	Polydimethylsiloxane (PDMS) [4][5][6][7]	Imparts hydrophobicity, preventing moisture uptake which is detrimental to long-term vacuum stability and thermal performance.[3]

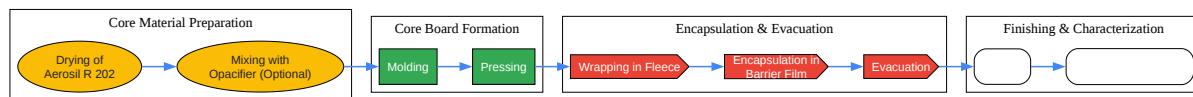
Experimental Protocol: Fabrication of **Aerosil R 202** Based Vacuum Insulation Panels

This protocol outlines the key steps for the laboratory-scale fabrication of VIPs using **Aerosil R 202** as the core material.

3.1. Materials and Equipment

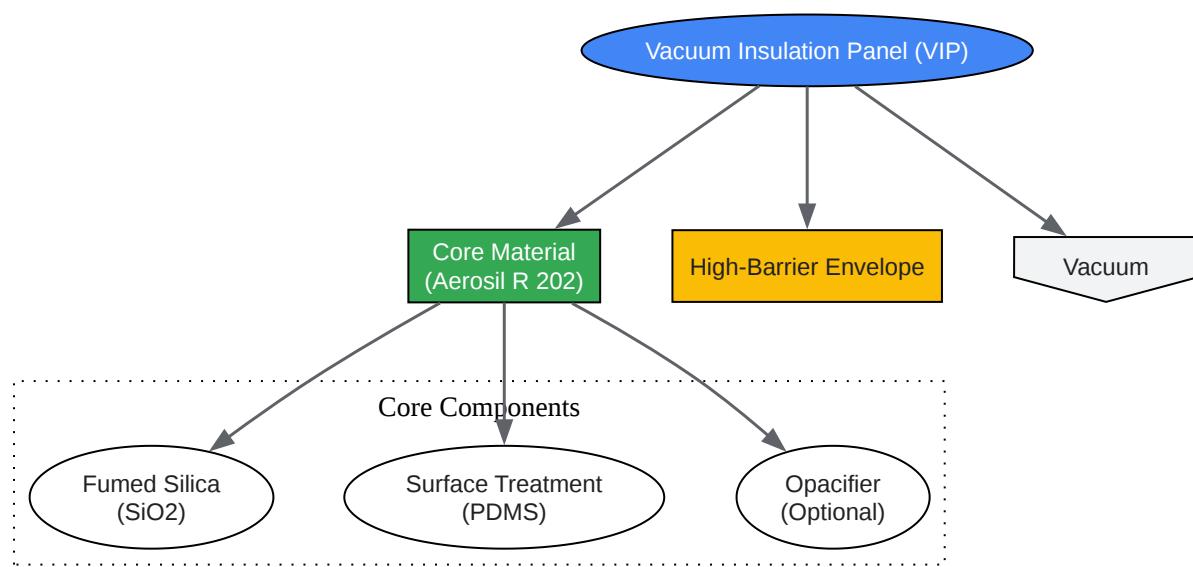
- Core Material: **Aerosil R 202**
- Opacifier (Optional): Silicon Carbide (SiC) or other infrared opacifiers
- Binder (Optional): Organic or inorganic binders (e.g., silica sol)
- Barrier Film: High-barrier, multi-layer laminate (e.g., metalized polymer films)
- Non-woven Fleece: For wrapping the core material
- Mixer: High-shear mixer for dry powder blending
- Hydraulic Press: With heating capabilities
- Vacuum Chamber and Pump: Capable of reaching pressures below 1 mbar
- Heat Sealer: For sealing the barrier film
- Thermal Conductivity Analyzer: For performance characterization

3.2. Methodology


- Core Material Preparation:
 - Dry the **Aerosil R 202** powder at 100-120°C for 2-4 hours to remove any adsorbed moisture.[\[11\]](#)
 - If using an opacifier, dry-mix the **Aerosil R 202** and the opacifier in the desired ratio (e.g., 80:20 by weight) in a high-shear mixer until a homogeneous mixture is obtained.

- Core Board Formation:
 - Place a predetermined amount of the prepared core material mixture into a mold of the desired panel dimensions.
 - Press the material in a hydraulic press to form a rigid board. The applied pressure will depend on the desired final density of the core (typically 150-250 kg/m³). A pressure range of 1-5 MPa can be explored. The pressing can be performed at room temperature or with moderate heating (e.g., up to 150°C) if a binder is used.
- Core Board Wrapping:
 - Carefully remove the pressed core board from the mold.
 - Wrap the core board in a non-woven fleece. This protective layer prevents the core material from puncturing the barrier film and aids in the evacuation process.
- Encapsulation and Evacuation:
 - Create a pouch from the high-barrier film, leaving one side open.
 - Insert the wrapped core board into the barrier film pouch.
 - Place the entire assembly into a vacuum chamber.
 - Evacuate the chamber to a pressure of 0.02-20 Pa.[11]
- Sealing and Finishing:
 - While under vacuum, seal the open end of the barrier film pouch using a heat sealer.
 - Remove the sealed VIP from the vacuum chamber. The surface of the panel should appear wrinkled, indicating a successful vacuum. A smooth surface suggests a loss of vacuum.[12]

3.3. Characterization


- Thermal Conductivity: Measure the thermal conductivity of the finished VIP using a calibrated thermal conductivity analyzer according to relevant standards (e.g., ISO 8301). Fumed silica-based VIPs can achieve thermal conductivities as low as 0.004 W/(m·K).[\[2\]](#)[\[13\]](#)
- Long-Term Performance: To evaluate the long-term stability, the VIPs can be subjected to accelerated aging tests at elevated temperatures and humidity, with periodic monitoring of the internal pressure and thermal conductivity.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the fabrication of vacuum insulation panels using **Aerosil R 202**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of components in an **Aerosil R 202** based vacuum insulation panel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSpace [dr.lib.iastate.edu]
- 2. Development of Accelerated Test Method to Evaluate the Long-Term Thermal Performance of Fumed-Silica Vacuum Insulation Panels Using Accelerated Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. products.evonik.com [products.evonik.com]

- 5. products.evonik.com [products.evonik.com]
- 6. novia.hu [novia.hu]
- 7. glenncorp.com [glenncorp.com]
- 8. coatino.com [coatino.com]
- 9. AEROSIL® R 202 [evonik.com]
- 10. thecarycompany.com [thecarycompany.com]
- 11. CN102873966B - Production method of novel vacuum insulated panel - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Fumed Silica Vacuum Insulation Panels | Super Tech China [supertech-vip.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Aerosil R 202 in Vacuum Insulation Panels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165704#application-of-aerosil-r-202-in-vacuum-insulation-panels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com